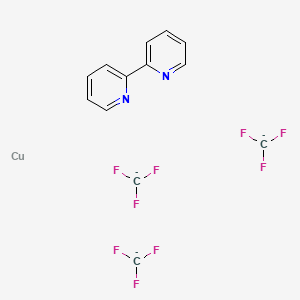

Bpycu(CF3)3

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H8CuF9N2-3 |

|---|---|

Molecular Weight |

426.75 g/mol |

IUPAC Name |

copper;2-pyridin-2-ylpyridine;trifluoromethane |

InChI |

InChI=1S/C10H8N2.3CF3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3)4;/h1-8H;;;;/q;3*-1; |

InChI Key |

AFWFCKPJRVCIIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[Cu] |

Origin of Product |

United States |

Synthetic Methodologies for Bpycu Cf3 3 and Analogous Copper Iii Trifluoromethyl Complexes

Established Synthetic Pathways to Bpycu(CF₃)₃ (Grushin's Reagent)

The development of stable and well-defined copper(III) trifluoromethyl complexes marked a significant advancement in organofluorine chemistry. chemrxiv.orgresearchgate.net Grushin's reagent, in particular, has become a valuable tool due to its relative stability and effectiveness in trifluoromethylation reactions. researchgate.netchemrxiv.org

An established route to BpyCu(CF₃)₃ involves the oxidation of copper(I) compounds. A key intermediate in this process is the anionic square-planar complex, tetrakis(trifluoromethyl)cuprate(III), [Cu(CF₃)₄]⁻. researchgate.netrsc.org This anion can be synthesized efficiently from the reaction of copper(I) chloride (CuCl) and a trifluoromethyl source like trimethylsilyl (B98337) trifluoromethane (B1200692) (Me₃SiCF₃), using an oxidant such as air. researchgate.netrsc.org

Once the [Cu(CF₃)₄]⁻ ion-pair complex is formed, the neutral (bpy)Cu(CF₃)₃ is obtained by heating the complex with 2,2'-bipyridine (B1663995) (bpy) in acetic acid. rsc.org Another approach involves the reaction of Cu(I) precursors with CF₃SiMe₃ in the presence of silver(I) fluoride (B91410) (AgF), which likely facilitates the transmetalation and acts as a one-electron oxidant to generate the Cu(III) state. rsc.org This method has been used to produce (bpy)Cu(CF₃)₃ in a high isolated yield of 71%. rsc.org

More recent advancements have led to improved, high-yield, one-pot syntheses of Grushin's reagent that proceed via weakly coordinated intermediary adducts. chemrxiv.org A notable example is the use of the (acetonitrile)tris(trifluoromethyl)copper(III) complex, (MeCN)Cu(CF₃)₃, as a transient intermediate. chemrxiv.orgresearchgate.net

The synthesis starts with the tetrakis(trifluoromethyl)cuprate(III) salt, Bu₄N[Cu(CF₃)₄], which is treated with triflic acid in acetonitrile (B52724) (MeCN). This generates the (MeCN)Cu(CF₃)₃ adduct in situ. Without isolating this unstable intermediate, the subsequent addition of 2,2'-bipyridine to the solution results in the formation of (bpy)Cu(CF₃)₃ in excellent yield. chemrxiv.orgresearchgate.net This one-pot procedure avoids the difficult separation of by-products and provides a more efficient and scalable route to the target reagent. chemrxiv.org

| Precursor | Intermediate | Final Product | Yield | Reference |

| Bu₄N[Cu(CF₃)₄] | (MeCN)Cu(CF₃)₃ | (bpy)Cu(CF₃)₃ | 95% | chemrxiv.org |

Oxidation of Copper(I) Precursors

Synthesis of Related Copper(III) Trifluoromethyl Complexes with Varied Ligand Environments

The synthetic strategies developed for Grushin's reagent have been extended to create a range of other copper(III) trifluoromethyl complexes featuring different coordinating ligands. rsc.orgchemscene.comrsc.org

Tris(trifluoromethyl)copper(III), Cu(CF₃)₃, a powerful Lewis acid, has been successfully isolated and characterized as adducts with weakly coordinating solvents like dimethylformamide (DMF) and acetonitrile (MeCN). chemrxiv.orgresearchgate.net The synthesis of (DMF)₂Cu(CF₃)₃ can be achieved by treating the Bu₄N[Cu(CF₃)₄] salt with triflic acid in DMF. researchgate.net

An alternative one-pot method involves the oxidation of CuCl with oxygen in the presence of TMSCF₃ and potassium fluoride (KF) in acetonitrile. This forms K[Cu(CF₃)₄], which is then quantitatively converted to (MeCN)Cu(CF₃)₃ upon treatment with triflic acid. chemrxiv.org These solvent-ligated complexes are highly reactive and serve as valuable precursors for other Cu(III) species. chemrxiv.orgresearchgate.net

| Complex | Synthetic Method | Precursors | Key Reagents | Reference |

| (DMF)₂Cu(CF₃)₃ | Acidolysis of Cuprate | Bu₄N[Cu(CF₃)₄] | Triflic Acid, DMF | researchgate.net |

| (MeCN)Cu(CF₃)₃ | One-pot Oxidation/Acidolysis | CuCl | O₂, TMSCF₃, KF, Triflic Acid | chemrxiv.org |

The weakly coordinated solvent ligands in complexes like (DMF)₂Cu(CF₃)₃ can be readily displaced, providing a facile route to novel Cu(III) species. chemrxiv.org Through ligand substitution reactions under mild conditions, the first examples of copper(III) carboxylate and nitrito complexes have been prepared. chemrxiv.orgresearchgate.net

By treating (DMF)₂Cu(CF₃)₃ with the corresponding tetrabutylammonium (B224687) salts, a series of new anionic Cu(III) complexes were synthesized. This method has successfully yielded acetate, benzoate, and nitrito complexes, expanding the library of accessible high-valent copper compounds. chemrxiv.orgresearchgate.net

| Precursor Complex | Ligand Source | Resulting Complex | Reference |

| (DMF)₂Cu(CF₃)₃ | Bu₄N[OAc] | [Cu(CF₃)₃(OAc)]⁻ | chemrxiv.orgresearchgate.net |

| (DMF)₂Cu(CF₃)₃ | Bu₄N[OBz] | [Cu(CF₃)₃(OBz)]⁻ | chemrxiv.orgresearchgate.net |

| (DMF)₂Cu(CF₃)₃ | Bu₄N[ONO] | [Cu(CF₃)₃(ONO)]⁻ | chemrxiv.orgresearchgate.net |

Preparation of Weakly Coordinated Tris(trifluoromethyl)copper(III) Adducts (e.g., (DMF)2Cu(CF3)3, (MeCN)Cu(CF3)3)[9],[11],

Considerations for Isolation and Handling of Bpycu(CF₃)₃ and Its Analogues

BpyCu(CF₃)₃ is often described as a bench-stable solid, which facilitates its use in various synthetic applications. chemrxiv.orgresearchgate.net For long-term storage, it is recommended to keep the compound at 4°C in a sealed container, protected from moisture. chemscene.com

The stability of its analogues can vary significantly. For instance, the (DMF)₂Cu(CF₃)₃ adduct is stable as a solid crystalline form when stored at -20°C. chemrxiv.org However, upon warming to room temperature, it undergoes gradual decomposition, indicated by a color change to green, which is attributed to the release of trifluoromethyl radicals and the formation of Cu(II) species. chemrxiv.org In contrast, certain Cu(III) complexes with 1,3-diketonate ligands have been found to be relatively stable in solid form when dry and can be stored at room temperature in the air for months. chemrxiv.org The isolation of these complexes often involves aqueous workups, extraction into organic solvents like dichloromethane (B109758), and recrystallization at low temperatures. chemrxiv.org

Coordination Environment and Electronic Structure of Bpycu Cf3 3

Molecular Geometry and Coordination Sphere of Copper(III) in BpyCu(CF3)3

The three-dimensional structure of this compound provides fundamental insights into its chemical behavior. This geometry has been primarily elucidated through single-crystal X-ray diffraction, a powerful technique for determining atomic arrangements in crystalline solids.

Insights from X-ray Crystallography of this compound and Related Complexes

X-ray crystallographic studies have been pivotal in confirming the +3 oxidation state of copper in this compound and its analogues. researcher.life These analyses reveal that the copper(III) center in this compound adopts a distorted square planar geometry. researcher.lifersc.org This geometric preference is characteristic of d8 metal ions like Cu(III). In this arrangement, the two nitrogen atoms of the bipyridine ligand and two of the trifluoromethyl (CF3) groups occupy the four positions of the square plane. researcher.life The third CF3 group is positioned axially, creating a T-shaped [Cu(CF3)3] core if the bipyridine ligand is disregarded. researchgate.net This distorted square planar coordination is a recurring motif in a series of (L)Cu(CF3)3 complexes, where L is a nitrogen-containing ligand. rsc.org

The structural characterization of related weakly ligated tris(trifluoromethyl)copper(III) complexes, such as (DMF)2Cu(CF3)3 and (MeCN)Cu(CF3)3, further supports these findings. researchgate.net For instance, the (DMF)2Cu(CF3)3 complex features a five-coordinated Cu(III) center. chemrxiv.org The acetonitrile (B52724) adduct, (MeCN)Cu(CF3)3, displays a square-planar geometry with a notably short Cu-N bond. chemrxiv.org

Table 1: Representative Crystallographic Data for (DMF)2Cu(CF3)3 and (MeCN)Cu(CF3)3

| Compound | Geometry | Key Bond Lengths (Å) |

|---|---|---|

| (DMF)2Cu(CF3)3 | 5-coordinate | Cu-O: 1.936(2), 2.225(2); Cu-C(ax): 1.961(3), 1.953(3); Cu-C(eq): 1.926(3) chemrxiv.org |

Analysis of Ligand Binding Modes and Distortions in Cu(III) Trifluoromethyl Species

The trifluoromethyl ligands are crucial for stabilizing the high oxidation state of copper due to their strong electron-withdrawing nature, which leads to highly covalent Cu-CF3 bonds. chemrxiv.org The bipyridine ligand coordinates to the copper center in a bidentate fashion through its two nitrogen atoms.

Deviations from an ideal square planar geometry are common and can be ascribed to steric hindrance between ligands and crystal packing forces. The bite angle of the bipyridine ligand, for example, is typically less than the ideal 90 degrees, causing a distortion in the square plane.

Electronic Configuration and Oxidation State Formalism of Copper in this compound

While formally assigned a +3 oxidation state, the electronic structure of copper in this compound is a subject of nuanced discussion, moving beyond simple ionic models.

Discussion on Inverse Ligand Field and Covalency of Cu-CF3 Bonds

The concept of an "inverted ligand field" has been proposed for complexes like [Cu(CF3)4]−, which is closely related to this compound. rsc.orgillinois.edu In this model, the ligand-based orbitals are lower in energy than the metal d-orbitals, a reversal of the typical ligand field theory picture. rsc.orgwikipedia.org This inversion suggests that the complex may be better described as a Cu(I) d10 center with oxidized trifluoromethyl ligands rather than a simple Cu(III) d8 configuration. illinois.eduwikipedia.org This arises from the significant covalent character of the Cu-CF3 bonds, where electron density is substantially shared between the copper and the CF3 groups. researchgate.netrsc.org

Theoretical and spectroscopic studies on [Cu(CF3)4]1– support a 3d10 ground state electronic configuration, which is a consequence of the inverted ligand field. acs.org This high degree of covalency and the potential for ligand-centered oxidation complicates a simple assignment of the copper oxidation state. researchgate.net In fact, oxidation state theoretical studies have indicated that Cu(CF3)3 compounds exist on the borderline between a classical Cu(III) and an inverted ligand field Cu(I) assignment. researchgate.net

Redox Characteristics and Potentials Associated with this compound and Its Derivatives

The redox behavior of this compound is central to its utility in chemical transformations, such as trifluoromethylation reactions. acs.orgsustech.edu.cn The redox potentials for the Cu(III)/Cu(II) and Cu(II)/Cu(I) couples can be modulated by the nature of the supporting ligands. researchgate.net For instance, the electron-donating or -withdrawing properties of substituents on the ligands can influence the redox potentials. acs.org The use of this compound in photocatalytic systems highlights the importance of its redox properties, as it can be involved in single-electron transfer processes. d-nb.info

Table 2: Functional Roles of this compound in Redox Processes

| Process | Role of this compound |

|---|---|

| Photoinduced C(sp3)-H Trifluoromethylation | Initiator, source of trifluoromethyl radical, and source of trifluoromethyl anion researcher.liferesearchgate.net |

| Trifluoromethylation of Alkyl Radicals | Source of the trifluoromethyl group acs.org |

Spectroscopic Characterization for Electronic Structure Elucidation and Mechanistic Probing

A suite of spectroscopic techniques is employed to unravel the electronic structure of this compound and to probe the mechanisms of reactions in which it participates.

UV-visible absorption spectroscopy of Cu(III) complexes like this compound often reveals intense ligand-to-metal charge transfer (LMCT) bands. chemrxiv.org In the case of weakly ligated Cu(CF3)3 adducts, characteristic absorption bands are observed, with λmax at 326 nm for (DMF)2Cu(CF3)3 and 310 nm for (MeCN)Cu(CF3)3, which are at higher wavelengths compared to (bpy)Cu(CF3)3 (λmax 295 nm). chemrxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is invaluable for characterizing these complexes in solution. researcher.life The chemical shifts provide sensitive probes of the electronic environment around the trifluoromethyl groups.

Electron Paramagnetic Resonance (EPR) spectroscopy is primarily used for studying paramagnetic species, which have unpaired electrons. Since square-planar d8 Cu(III) is typically diamagnetic, EPR is more suited for characterizing the Cu(II) species that can be formed during redox reactions involving this compound. researcher.lifenih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of this compound and Intermediates

UV-Vis absorption spectroscopy is a key tool for investigating the electronic transitions in this compound and its related species. The complex (bpy)Cu(CF3)3 exhibits a characteristic absorption band with a maximum (λmax) at 295 nm. chemrxiv.org This absorption is distinct from its weakly coordinated solvent adducts, such as (DMF)2Cu(CF3)3 and (MeCN)Cu(CF3)3, which show absorption maxima at higher wavelengths. chemrxiv.org For instance, (DMF)2Cu(CF3)3 and (MeCN)Cu(CF3)3 have λmax values of 326 nm and 310 nm, respectively, in dichloromethane (B109758) (DCM) solution. chemrxiv.org The formation of these intermediates can be monitored by UV-Vis spectroscopy, for example, by observing the spectral changes when forming (MeCN)Cu(CF3)3 from the homoleptic anion [Cu(CF3)4]⁻, which absorbs below 300 nm. chemrxiv.org

Table 1: UV-Vis Absorption Data for this compound and Related Intermediates in DCM

| Compound | λmax (nm) |

| (bpy)Cu(CF3)3 | 295 |

| (DMF)2Cu(CF3)3 | 326 |

| (MeCN)Cu(CF3)3 | 310 |

| [Cu(CF3)4]⁻ | <300 |

| Data sourced from ChemRxiv. chemrxiv.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Insights

NMR spectroscopy provides valuable information about the structure and electronic environment of this compound. Being a diamagnetic Cu(III) complex, its NMR spectra are well-resolved. The ¹⁹F NMR spectrum is particularly informative. For instance, in the synthesis of a related complex, (DMF)2Cu(CF3)3, two magnetically inequivalent trifluoromethyl groups were observed in a 1:2 ratio. chemrxiv.org The ¹H NMR of this DMF adduct showed signals corresponding to the DMF ligands, which were slightly shifted downfield due to coordination with the copper center. chemrxiv.org While specific NMR data for this compound was not detailed in the provided search results, the characterization of its precursors and related compounds, like (phen)CuIII(CF3)3, relies heavily on ¹H, ¹⁹F, and ³¹P NMR for full structural elucidation. researchgate.net The analysis of these spectra helps in confirming the composition and purity of the complexes. researchgate.netacs.org

Table 2: Representative NMR Data for a Related Cu(III) Intermediate

| Intermediate | Nucleus | Observation |

| (DMF)2Cu(CF3)3 | ¹⁹F NMR | Two inequivalent CF3 groups (1:2 ratio) |

| (DMF)2Cu(CF3)3 | ¹H NMR | Downfield shift of DMF signals |

| Data sourced from ChemRxiv. chemrxiv.org |

Electron Paramagnetic Resonance (EPR) Studies for Paramagnetic Species (if relevant to reaction pathways)

While this compound is a Cu(III) complex and therefore diamagnetic and EPR-silent, EPR spectroscopy is highly relevant for studying paramagnetic species that occur in its reaction pathways. researcher.life For example, the reaction of this compound can involve the formation of Cu(II) intermediates. In the context of a single-electron transfer (SET) process, a four-coordinate Cu(II) intermediate, [CuII(CH3CN)2(CF3)2], has been identified through EPR studies. researcher.life The characterization of such paramagnetic intermediates is crucial for understanding the mechanisms of reactions involving this compound, such as oxidative addition and reductive elimination steps. researcher.lifecolab.ws EPR spectroscopy allows for the investigation of the coordination environment and electronic structure of these transient Cu(II) species, which would otherwise be difficult to study. nih.govrsc.org

Reactivity Profiles and Catalytic Applications of Bpycu Cf3 3

C(sp³)–H Trifluoromethylation Reactions Mediated by Bpycu(CF3)3

The trifluoromethyl group is a crucial substituent in medicinal chemistry and materials science, and its introduction into organic molecules is of significant interest. The complex this compound has emerged as a versatile reagent for the trifluoromethylation of C(sp³)–H bonds, offering pathways for direct functionalization of otherwise unreactive sites.

Direct Trifluoromethylation of Unactivated Alkanes

A mild and operationally simple method for the C(sp³)–H trifluoromethylation of unactivated alkanes has been developed utilizing the bench-stable Cu(III) complex, this compound. researchgate.netnih.gov This process is initiated by visible-light photoinduction, where this compound serves multiple roles: as the photoinduced-reaction initiator, the source of the trifluoromethyl radical (•CF3) for hydrogen atom transfer (HAT), and the provider of the trifluoromethyl anion (CF3⁻) for the functionalization step. researchgate.netnih.govresearchgate.net

The reaction is initiated by the photoinduced homolytic cleavage of a Cu-CF3 bond in this compound, generating a reactive and electrophilic •CF3 radical. nih.govresearchgate.net This radical then abstracts a hydrogen atom from an unactivated C(sp³)–H bond of an alkane. nih.govresearchgate.net Mechanistic studies, combining experimental and computational methods, suggest that the subsequent C–CF3 bond formation occurs through a radical-polar crossover mechanism. This involves an ionic coupling between the resulting carbocation intermediate and an anionic trifluoromethyl source. researchgate.netnih.gov This method demonstrates selectivity for methylene (B1212753) (CH2) groups and is applicable to the late-stage trifluoromethylation of complex molecules, including natural products and bioactive compounds. researchgate.netnih.gov The reaction tolerates a wide array of functional groups such as ketones, esters, nitriles, amides, alcohols, and carboxylic acids. acs.org

Table 1: Selected Examples of Direct Trifluoromethylation of Unactivated Alkanes

| Substrate | Product | Yield (%) |

| Adamantane | 1-Trifluoromethyladamantane | 75 |

| Cyclohexane | Trifluoromethylcyclohexane | 55 |

| n-Heptane | 2-Trifluoromethylheptane | 48 |

| Camphor | 3-Trifluoromethylcamphor | 62 |

| Decalin | Trifluoromethyldecalin | 58 |

Data sourced from studies on the direct trifluoromethylation of unactivated alkanes using this compound under visible light irradiation.

Trifluoromethylation of Benzylic C(sp³)–H Bonds

The selective trifluoromethylation of benzylic C(sp³)–H bonds represents a significant advancement in C-H functionalization. An efficient protocol for this transformation has been established, mediated by a combination of a Cu(III)-CF3 species and a persulfate salt. nih.gov This method allows for the selective conversion of a wide range of methylarenes into their corresponding benzyl (B1604629) trifluoromethyl derivatives. nih.gov

Mechanistic investigations, supported by both experimental data and theoretical calculations, point towards a process involving a radical intermediate. nih.gov The key CF3 transfer reagent is proposed to be a Cu(III)-CF3 species. nih.gov Density functional theory (DFT) calculations have explored two potential pathways: a radical recombination/reductive elimination pathway and a single-electron transfer (SET) pathway. rsc.org For primary and secondary benzylic C(sp³)–H bonds, the radical recombination/reductive elimination pathway is favored, with the reductive elimination step being rate-determining. rsc.org In contrast, the trifluoromethylation of tertiary benzylic C(sp³)–H bonds is suggested to proceed preferentially through the SET pathway. rsc.org

Site-Specific Trifluoromethylation of Aliphatic Primary Amines

A novel and efficient method for the site-specific deaminative trifluoromethylation of aliphatic primary amines has been developed, utilizing this compound, also known as Grushin's reagent. chemrxiv.orgresearchgate.netnih.gov This reaction proceeds at room temperature under blue light irradiation and employs a readily accessible N-anomeric amide. chemrxiv.orgresearchgate.net The protocol is characterized by its mild reaction conditions, good tolerance of various functional groups, and the ability to produce alkyl trifluoromethyl compounds in moderate to good yields. chemrxiv.orgresearchgate.net

This methodology is particularly valuable for the late-stage functionalization of complex molecules such as natural products and bioactive compounds. chemrxiv.orgresearchgate.netresearchgate.net Experimental mechanistic studies have elucidated a radical-based mechanism. chemrxiv.orgnih.gov In this process, this compound plays a dual role, contributing to the generation of the necessary radical species and participating in the subsequent trifluoromethylation. chemrxiv.orgnih.gov

Table 2: Examples of Deaminative Trifluoromethylation of Aliphatic Primary Amines

| Amine Substrate | Trifluoromethylated Product | Yield (%) |

| 1-Aminoadamantane | 1-Trifluoromethyladamantane | 78 |

| Cyclohexylamine | Trifluoromethylcyclohexane | 65 |

| 1-Amino-4-phenylbutane | 1-Trifluoromethyl-4-phenylbutane | 72 |

| Glycine (B1666218) methyl ester derivative | Trifluoromethylated glycine derivative | 55 |

Data compiled from research on the deaminative trifluoromethylation of primary amines using this compound and an N-anomeric amide under blue light.

Trifluoromethylation of Alkyl Halides and Radicals

The copper-mediated trifluoromethylation of alkyl radicals provides a practical route to trifluoromethylated compounds. A robust protocol has been established for the trifluoromethylation of alkyl radicals generated from alkyl bromides and iodides. acs.orgacs.orgnih.gov This reaction is initiated by a combination of triethylsilane (Et3SiH) and potassium persulfate (K2S2O8) in an aqueous acetone (B3395972) solution at room temperature. acs.orgacs.orgnih.gov This method is applicable to a variety of primary and secondary alkyl halides and demonstrates broad functional group compatibility. researchgate.netacs.orgacs.org

The proposed mechanism involves the transfer of a trifluoromethyl group from a Cu(II)-CF3 intermediate to an alkyl radical. acs.orgacs.orgnih.gov The process is initiated by the generation of a triethylsilyl radical from the interaction of Et3SiH and persulfate. acs.org This silyl (B83357) radical then abstracts a halogen atom from the alkyl halide to produce the corresponding alkyl radical. acs.org This alkyl radical subsequently reacts with a Cu(II)-CF3 complex, such as [BpyCu(CF3)2], to afford the trifluoromethylated product and a Cu(I) species. acs.org

Trifluoromethylation of Unsaturated Hydrocarbons

The introduction of trifluoromethyl groups across double and triple bonds in unsaturated hydrocarbons is a powerful strategy for synthesizing complex fluorinated molecules. This compound has been instrumental in developing regioselective and stereoselective difunctionalization reactions of alkenes and alkynes.

Regioselective and Stereoselective Difunctionalization of Alkenes and Alkynes

For alkynes, a copper-mediated 1,2-(bis)trifluoromethylation reaction has been reported. researchgate.net This process utilizes this compound under blue light irradiation to transform acetylenes into E-hexafluorobutenes (E-HFBs) in a single step with high yield and E/Z selectivity. researchgate.net Mechanistic studies were conducted to understand the role of the reactants, as the alkyne incorporates two trifluoromethyl groups from each molecule of this compound. researchgate.net

In the case of alkenes, controlling the regioselectivity of difunctionalization is a significant challenge. nih.gov A recently developed strategy employs red-light-mediated photoredox catalysis to achieve a regioselectivity switch in the sulfonyltrifluoromethylation of alkenes. d-nb.info This method allows for the installation of the trifluoromethyl group at the internal (α) position of the alkene, while a sulfonyl group is added to the terminal (β) position. nih.govd-nb.info This contrasts with many other methods where the trifluoromethyl group typically adds to the terminal position. nih.gov This approach demonstrates a broad substrate scope and is applicable to the synthesis of pharmaceutically relevant compounds under mild conditions. d-nb.info

Applications in Vicinal Addition Reactions

Vicinal difunctionalization of unsaturated carbon-carbon bonds is a powerful strategy for rapidly increasing molecular complexity. This compound has been successfully employed as a trifluoromethyl source in such reactions, particularly in the 1,2-bis(trifluoromethylation) of alkynes. Under blue light irradiation and in the presence of a persulfate oxidant, this compound facilitates the addition of two trifluoromethyl groups across an alkyne C≡C triple bond. nih.gov

The proposed mechanism for this transformation involves the photoinduced generation of a trifluoromethyl radical from this compound. This radical then adds to the alkyne, forming a vinyl radical intermediate. Subsequent reaction with a copper species and reductive elimination yields the 1,2-bis(trifluoromethyl)alkene product. nih.gov This methodology has also been extended to the vicinal addition of alkoxysulfonyl and trifluoromethyl groups across alkynes. rsc.orgbeilstein-journals.org In this process, a sulfonyl radical, generated from an allylsulfonyl precursor via reaction with a CF3 radical, adds to the alkyne. The resulting vinyl radical is then trapped by a trifluoromethyl group transfer from a copper complex, affording tetrasubstituted alkenes. rsc.orgbeilstein-journals.org

A selection of substrates successfully undergoing vicinal bis(trifluoromethylation) is presented below:

| Alkyne Substrate | Product | Yield (%) | Reference |

| Phenylacetylene | (E/Z)-1,2-bis(trifluoromethyl)-1-phenylethene | 75 | nih.gov |

| 1-Octyne | (E/Z)-1,2-bis(trifluoromethyl)oct-1-ene | 68 | nih.gov |

| 1,3-Enyne | 1,2-bis(trifluoromethyl)-product | N/A | sustech.edu.cn |

Decarboxylative Trifluoromethylation Initiated by this compound

The conversion of abundant carboxylic acids into valuable trifluoromethylated compounds represents a highly desirable transformation. This compound has been instrumental in the development of decarboxylative trifluoromethylation methods. In a silver-catalyzed protocol, aliphatic carboxylic acids react with this compound in the presence of K2S2O8 and ZnMe2 to yield the corresponding trifluoromethylated alkanes. cas.cn This reaction proceeds in aqueous acetonitrile (B52724) and demonstrates broad functional group tolerance. cas.cn The proposed mechanism involves the in situ formation of a [Cu(CF3)2Me]⁻ anion, which, after reductive elimination and oxidation, generates an active Cu(CF3)2 species capable of engaging in a radical decarboxylation pathway. researchgate.net

More recently, a method combining photoredox and copper catalysis has been developed for the efficient conversion of carboxylic acids to trifluoromethyl groups. rsc.org This approach is particularly noted for its wide functional group tolerance, including heterocycles, olefins, and alcohols, making it suitable for late-stage functionalization. researchgate.net

| Carboxylic Acid Substrate | Product | Yield (%) | Reference |

| Adamantanecarboxylic acid | 1-(Trifluoromethyl)adamantane | 88 | cas.cn |

| N-Phthaloyl-glycine | N-(2,2,2-Trifluoroethyl)phthalimide | 88 | researchgate.net |

| (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid | (S)-tert-butyl (1,1,1-trifluoro-3-phenylpropan-2-yl)carbamate | 82 | researchgate.net |

Other this compound-Mediated Carbon-CF3 and Carbon-Heteroatom Bond Formations

This compound can be utilized for the transformation of aldehydes into trifluoromethyl ketones. The reaction proceeds at room temperature in aqueous acetone, using Et3SiH as a reductant and K2S2O8 as an oxidant. chemrxiv.org This protocol is applicable to both aliphatic and aromatic aldehydes and exhibits good functional group compatibility. The proposed mechanism involves the generation of an acyl radical from the aldehyde, which is then trifluoromethylated by a Cu(II) intermediate. chemrxiv.org

| Aldehyde Substrate | Product | Yield (%) | Reference |

| 4-Biphenylcarboxaldehyde | 1-(Biphenyl-4-yl)-2,2,2-trifluoroethan-1-one | 75 | chemrxiv.org |

| Decanal | 1,1,1-Trifluoroundecan-2-one | 65 | chemrxiv.org |

| 4-Cyanobenzaldehyde | 4-(2,2,2-Trifluoroacetyl)benzonitrile | 71 | chemrxiv.org |

The activation of the strong C-F bonds in trifluoromethylarenes for C-N bond formation is a significant challenge. Photoinduced copper catalysis has emerged as a promising strategy to achieve this transformation. This approach enables the divergent, defluorinative C-N coupling of trifluoromethylated arenes with amines, such as carbazoles. nih.govresearchgate.net The reaction is believed to proceed through a photoexcited copper complex that facilitates an inner-sphere electron transfer with the Ar-CF3 substrate, generating a key difluoromethyl radical intermediate that then engages in C-N bond formation. nih.gov This method provides access to structurally diverse α,α-difluoromethylamines. nih.govd-nb.info

The trifluoromethylthio (SCF3) group is an important pharmacophore. While direct S-trifluoromethylation of thiophenols using this compound itself is not the most commonly cited method, closely related high-valent Cu(III) trifluoromethyl complexes have proven effective. For instance, Cu(III) trifluoromethyl diketonate complexes, which share reactivity principles with this compound, have been successfully applied to the S-trifluoromethylation of thiophenols under mild conditions. researchgate.nethokudai.ac.jp The reaction likely proceeds via a radical mechanism initiated by the Cu(III) complex.

C-N Coupling with Trifluoromethylated Arenes

Late-Stage Functionalization of Complex Molecules with this compound

A key advantage of methodologies employing this compound is their applicability to the late-stage functionalization (LSF) of complex molecules, such as natural products and pharmaceuticals. The mild reaction conditions and high functional group tolerance associated with many this compound-mediated reactions are critical for this purpose.

For example, the deaminative trifluoromethylation of aliphatic primary amines using this compound under blue light irradiation allows for the direct modification of bioactive molecules. Similarly, the decarboxylative trifluoromethylation protocol has been successfully applied to a diverse array of carboxylic acid-bearing natural products and medicinal agents, converting them to their corresponding trifluoromethyl analogues. researchgate.net The vicinal addition of alkoxysulfonyl and trifluoromethyl groups to alkynes has also been demonstrated on drug-derived substrates, including derivatives of estrone (B1671321) and ezetimibe, showcasing the potential of this transformation in drug discovery. Furthermore, the direct, undirected trifluoromethylation of unactivated C(sp³)–H bonds in methylene units has been achieved using this compound under white-light irradiation, tolerating a wide range of functional groups found in complex molecular scaffolds.

Examples of Late-Stage Functionalization:

| Complex Molecule Derivative | Transformation | Product Yield (%) | Reference |

| Estrone-derived alkyne | Alkoxysulfonyltrifluoromethylation | 65 | |

| Ezetimibe-derived alkyne | Alkoxysulfonyltrifluoromethylation | 58 | |

| Deoxycholic acid methyl ester | C(sp³)–H Trifluoromethylation | 45 | |

| Gabapentin | Deaminative Trifluoromethylation | 55 | |

| Lithocholic acid | Decarboxylative Trifluoromethylation | 71 | researchgate.net |

Mechanistic Elucidation of Bpycu Cf3 3 Mediated Transformations

Radical Generation and Propagation Pathways

The initiation of many Bpycu(CF3)3-mediated reactions hinges on the generation of the highly reactive trifluoromethyl radical (•CF3). This is typically achieved through the input of energy, most commonly in the form of visible light. Once formed, the •CF3 radical can participate in a cascade of radical events, leading to the functionalization of a wide range of organic substrates.

Photoinduced Homolytic Cleavage of the Cu-CF3 Bond

The key step in the generation of the trifluoromethyl radical is the photoinduced homolytic cleavage of a copper-trifluoromethyl (Cu-CF3) bond within the this compound complex. researchgate.netnih.govresearchgate.net This process is initiated by the absorption of visible light, which excites the complex and leads to the breaking of the Cu-CF3 bond, yielding a trifluoromethyl radical (•CF3) and a Cu(II) species. researchgate.netnih.govresearchgate.netchemrxiv.org The relative weakness of the Cu-CF3 bond, particularly in the excited state, facilitates this homolysis under mild conditions. chemrxiv.org The efficiency of this process can be influenced by the ligand environment around the copper center. For instance, ligands that increase the electron density on the copper atom can facilitate the homolytic cleavage. chemrxiv.org

The generation of the •CF3 radical has been confirmed through various mechanistic experiments, including radical trapping studies. In the presence of radical traps like TEMPO, the formation of the corresponding TEMPO-CF3 adduct is observed, providing direct evidence for the existence of the trifluoromethyl radical. chemrxiv.org

Role of Trifluoromethyl Radicals (•CF3) in Hydrogen Atom Transfer (HAT)

Once generated, the electrophilic trifluoromethyl radical (•CF3) is a potent hydrogen atom transfer (HAT) agent. researchgate.netnih.gov It can readily abstract a hydrogen atom from an unactivated C(sp³)–H bond in an alkane or other organic molecule. researchgate.netnih.gov This HAT event generates an alkyl radical (R•) and trifluoromethane (B1200692) (HCF3). The propensity of the •CF3 radical to engage in HAT is a cornerstone of its utility in C–H functionalization reactions. researchgate.netnih.gov

The regioselectivity of the HAT process is often governed by the stability of the resulting alkyl radical and steric factors. The •CF3 radical will preferentially abstract a hydrogen atom that leads to the formation of a more stabilized radical intermediate (e.g., tertiary > secondary > primary). sustech.edu.cn

Intermediacy of Alkyl Radicals and Their Subsequent Reactivity

The alkyl radicals generated via HAT are key intermediates that can undergo a variety of subsequent transformations. researchgate.netacs.org One common pathway is the coupling of the alkyl radical with a trifluoromethyl source to form the desired C–CF3 bond. In reactions utilizing this compound, the remaining Cu(II)-CF3 species or even another molecule of this compound can serve as the trifluoromethyl source. acs.orgresearchgate.net A proposed mechanism involves the transfer of a trifluoromethyl group from a Cu(II)–CF3 intermediate to the alkyl radical. acs.orgresearchgate.netacs.org

Alternatively, the alkyl radical can be trapped by other reagents present in the reaction mixture, leading to different functionalized products. The reactivity of the alkyl radical is a versatile handle for introducing a variety of functional groups into organic molecules.

Radical-Polar Crossover Mechanisms

In some this compound-mediated transformations, the reaction pathway can transition from a radical mechanism to a polar one. nih.govresearchgate.net This "radical-polar crossover" typically involves the oxidation of a radical intermediate to a carbocation, which then undergoes ionic reactions. nih.govnih.govchemrxiv.org

Formation of Carbocation Intermediates

Comprehensive mechanistic studies, combining experimental and computational methods, have suggested that the alkyl radical formed after the initial HAT step can be oxidized to a carbocation intermediate. researchgate.netnih.govresearcher.life This oxidation can be facilitated by an oxidant present in the reaction mixture or by a higher oxidation state copper species generated during the catalytic cycle. sustech.edu.cnchemrxiv.org The formation of a carbocation opens up pathways for reactions with nucleophiles.

Ionic Coupling and Stereoelectronic Influences on C-CF3 Bond Formation

Following the formation of a carbocation intermediate, the final C–CF3 bond can be formed through ionic coupling with an anionic trifluoromethyl source. researchgate.netnih.govresearcher.life In the context of reactions with this compound, the [Cu(CF3)2]⁻ or a related anionic copper-trifluoromethyl species can act as the nucleophilic trifluoromethylating agent. nih.govresearcher.life

The stereoelectronics of this ionic coupling step can influence the stereochemical outcome of the reaction, although this aspect is less explored in the context of this compound. The geometry of the carbocation and the approach of the trifluoromethyl anion will dictate the final stereochemistry of the product.

Interactive Data Table: Mechanistic Pathways in this compound-Mediated Trifluoromethylation

| Mechanistic Step | Description | Key Intermediates | Driving Force/Conditions |

| Radical Generation | Homolytic cleavage of the Cu-CF3 bond in this compound. | Trifluoromethyl radical (•CF3), Cu(II) species | Visible light irradiation |

| Hydrogen Atom Transfer (HAT) | Abstraction of a hydrogen atom from a C(sp³)–H bond by the •CF3 radical. | Alkyl radical (R•), Trifluoromethane (HCF3) | Electrophilicity of the •CF3 radical |

| Radical Coupling | Reaction of the alkyl radical with a trifluoromethyl source. | C-CF3 bond containing product | Formation of a stable C-F bond |

| Radical-Polar Crossover | Oxidation of the alkyl radical to a carbocation. | Carbocation (R+) | Presence of an oxidant |

| Ionic Coupling | Reaction of the carbocation with an anionic trifluoromethyl source. | C-CF3 bond containing product | Electrostatic attraction |

Investigation of Active Copper Oxidation States in Catalytic Cycles

In some proposed mechanisms, a full catalytic cycle involves all three oxidation states. For instance, in certain dual catalytic systems, a Cu(I) species is oxidized to a Cu(II)-CF3 intermediate. This intermediate can then trap a carbon-centered radical to form a transient alkyl-Cu(III)-CF3 complex, which subsequently undergoes reductive elimination to furnish the final product and regenerate the Cu(I) catalyst. acs.org This highlights the cooperative nature of the different copper oxidation states in achieving the desired transformation.

Conversely, other pathways may not involve the full Cu(I)/Cu(II)/Cu(III) cycle. Under visible light irradiation, for example, the primary role of the this compound complex can be to initiate the reaction through homolytic cleavage of a Cu-CF3 bond, generating a CF3 radical and a Cu(II) species, which then participate in separate steps of the reaction. researcher.liferesearchgate.net

Involvement of Copper(II)-CF3 Species

Copper(II)-CF3 intermediates are frequently implicated as key players in trifluoromethylation reactions mediated by this compound. acs.orgresearchgate.net These species can be formed either through the reduction of the initial Cu(III) complex or by the oxidation of a Cu(I) species. researcher.lifeacs.org A primary function of the Cu(II)-CF3 intermediate is the trapping of carbon-centered radicals. acs.orgcolab.wsresearchgate.net

A plausible mechanism for the trifluoromethylation of alkyl halides, for example, involves the generation of an alkyl radical via interaction with an initiator system like Et3SiH and K2S2O8. acs.orgresearchgate.net This alkyl radical is then intercepted by a Cu(II)-CF3 complex. acs.org This step results in the formation of the trifluoromethylated product and a Cu(I) species. The active Cu(II)-CF3 species can then be regenerated through comproportionation between the resulting Cu(I) complex and the starting this compound. acs.org The intermediacy of Cu(II) species in such catalytic processes has been supported by experimental evidence, including Electron Paramagnetic Resonance (EPR) studies. researcher.life

Reductive Elimination from Copper(III) Intermediates

The formation of the C-CF3 bond via reductive elimination from a high-valent organocopper(III) intermediate is a cornerstone of many proposed mechanisms. semanticscholar.orgresearchgate.net This step is often the final, product-forming event in a catalytic cycle. The requisite R-Cu(III)-(CF3)n intermediate is typically formed through the capture of a carbon-centered radical by a Cu(II)-CF3 species. nih.gov

Significant evidence for this pathway comes from the synthesis, isolation, and characterization of stable, five-coordinate neutral Cu(III) complexes of the type [(bpy)Cu(III)(CF3)2(R)]. researchgate.net These well-defined complexes have been shown to undergo reductive elimination to form C(sp3)-CF3 bonds in high yield. researchgate.net Mechanistic studies, including kinetics and Density Functional Theory (DFT) calculations, suggest that the reductive elimination proceeds through a synchronous, concerted bond-breaking and bond-forming process via a three-membered ring transition state. researchgate.net The rate of this reductive elimination is notably faster from neutral Cu(III) complexes compared to their anionic cuprate(III) counterparts. researchgate.net

Impact of Co-oxidants and Additives on Reaction Mechanism

Co-oxidants and additives can profoundly influence the reaction mechanism, often by opening up new catalytic pathways or by facilitating the turnover of the copper catalyst.

Visible light, for instance, can serve as a crucial additive, initiating reactions by inducing the photoinduced homolytic cleavage of the this compound complex. This process generates a reactive trifluoromethyl radical and a Cu(II) species, setting the stage for a radical chain reaction. researchgate.netresearcher.liferesearchgate.net

Potassium persulfate (K2S2O8) is a common co-oxidant that can initiate radical formation and is also proposed to regenerate active copper species. researchgate.netresearchgate.net In reactions involving alkyl halides, K2S2O8 interacts with an additive like Et3SiH to generate the initial alkyl radical. acs.orgresearchgate.net It may also play a role in re-oxidizing Cu(I) to Cu(II) to sustain the catalytic cycle. acs.org

In some cases, an additive can completely alter the bond-forming pathway. For example, in a C(sp3)‒H trifluoromethylation using this compound, the addition of Oxone as a co-oxidant was proposed to shift the mechanism from a radical rebound/reductive elimination pathway to a radical-polar crossover. researchgate.net In this scenario, a CF3 radical abstracts a hydrogen atom to form an alkyl radical. Instead of being trapped by a copper species, this radical is oxidized by Oxone to a carbocation, which is then intercepted by a trifluoromethyl anion. researcher.liferesearchgate.net

| Additive/Co-oxidant | Proposed Role in Mechanism | Reference |

|---|---|---|

| Visible Light | Induces homolytic cleavage of Cu(III)-CF3 bond to generate CF3• radical and Cu(II) species. | researcher.liferesearchgate.net |

| K2S2O8 (Potassium persulfate) | Initiates radical formation (e.g., from Et3SiH); potentially re-oxidizes Cu(I) to Cu(II). | acs.orgresearchgate.netresearchgate.net |

| Oxone | Oxidizes intermediate carbon-centered radical to a carbocation, enabling a radical-polar crossover pathway. | researchgate.net |

| TEMPO | Acts as a radical scavenger to trap radical intermediates, inhibiting the reaction and confirming radical pathways. | acs.orgsci-hub.se |

Experimental and Computational Mechanistic Investigations (e.g., Radical Clock Experiments, Kinetic Isotope Effects)

A variety of experimental and computational techniques have been employed to unravel the complex mechanisms of this compound-mediated transformations.

Radical Clock Experiments: To verify the existence of transient radical intermediates, radical clock experiments are frequently used. nih.govnih.gov These experiments utilize substrates that can undergo a rapid unimolecular rearrangement with a known rate constant. If the rearranged product is observed alongside the desired product, it provides strong evidence for the intermediacy of a radical species. nih.govrsc.org Such experiments have been instrumental in confirming the presence of alkyl and aryl radicals in various copper-catalyzed trifluoromethylation reactions. acs.orgrsc.org

Kinetic Isotope Effects (KIEs): KIE studies, which measure the change in reaction rate upon isotopic substitution (e.g., H vs. D), are a powerful tool for probing the transition state of a reaction, particularly the rate-determining step. libretexts.orgnih.govprinceton.edu A significant primary KIE (kH/kD > 1) in C-H functionalization reactions suggests that C-H bond cleavage is involved in the rate-determining step. researchgate.netresearchgate.net This technique is critical for distinguishing between different mechanistic proposals. researchgate.net

Computational Investigations: Density Functional Theory (DFT) calculations have become indispensable for providing detailed mechanistic insights. rsc.orgrsc.orgsioc-journal.cn DFT can be used to map out potential energy surfaces, calculate the activation barriers for different pathways, and characterize the geometries and electronic structures of transient intermediates and transition states that are difficult to observe experimentally. nih.govresearchgate.net For example, DFT calculations have supported the feasibility of a concerted reductive elimination from Cu(III) complexes and have been used to rationalize the preference for different pathways (e.g., reductive elimination vs. single-electron transfer) based on the substrate. researchgate.netnih.gov

Other Probes: Radical trapping experiments using scavengers like TEMPO are widely used to provide qualitative evidence for radical intermediates. acs.orgsci-hub.se The formation of a TEMPO-CF3 adduct, for instance, points to the generation of free CF3 radicals. acs.org Spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) are also vital for identifying and characterizing paramagnetic species like Cu(II) intermediates in the reaction mixture. researchgate.net

| Investigation Method | Finding/Purpose | Reference |

|---|---|---|

| Radical Clock Experiments | Confirms the intermediacy of carbon-centered radicals by observing rearranged products. | nih.govnih.govrsc.org |

| Kinetic Isotope Effect (KIE) | Determines if C-H bond cleavage is part of the rate-determining step. | researchgate.netresearchgate.netlibretexts.org |

| DFT Calculations | Models reaction pathways, transition states, and intermediates; calculates energetic barriers. | researchgate.netnih.govrsc.org |

| Radical Trapping (e.g., TEMPO) | Provides evidence for the presence of free radical species (e.g., CF3•) during the reaction. | acs.orgsci-hub.se |

| EPR Spectroscopy | Detects and characterizes paramagnetic species, such as Cu(II) intermediates. | researcher.liferesearchgate.net |

Computational Chemistry Approaches to Bpycu Cf3 3 Reactivity and Properties

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

DFT calculations have become a cornerstone in the study of Bpycu(CF3)3, providing a robust framework for investigating its fundamental electronic characteristics. These studies are crucial for understanding the molecule's stability, its interaction with light, and the nature of its chemical bonds. By modeling the electron density, DFT allows for the prediction of various properties that govern the compound's reactivity.

Modeling of Ground State and Excited State Geometries

Computational modeling has been employed to determine the optimized geometries of this compound in both its electronic ground state and excited states. brynmawr.eduunige.ch DFT methods, such as B3LYP, are often used to calculate the structure of the isolated molecule. brynmawr.edu These calculations help in understanding the spatial arrangement of the atoms and the ligand coordination around the copper center.

The study of excited state geometries is particularly important for understanding the photochemistry of this compound. faccts.deutwente.nl Upon absorption of visible light, the molecule is promoted to an excited state, which can have a significantly different geometry compared to the ground state. researcher.liferesearchgate.netresearchgate.netresearchgate.net Modeling these excited states provides insight into the initial steps of photoinduced reactions, including the homolytic cleavage of a Cu-CF3 bond to generate a trifluoromethyl radical. researcher.liferesearchgate.netresearchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic behavior of this compound. researchgate.net The energy and composition of these frontier orbitals dictate the molecule's ability to donate or accept electrons and play a key role in its reactivity and spectroscopic properties.

DFT calculations reveal the distribution of electron density within the molecule, highlighting the electrophilic and nucleophilic regions. The HOMO-LUMO gap is a critical parameter that provides an estimate of the molecule's chemical reactivity and kinetic stability. nih.gov In the context of this compound, photoexcitation often involves the promotion of an electron from a metal-centered d-orbital (part of the HOMO) to a ligand-based π* orbital or a σ* orbital associated with the Cu-CF3 bond (part of the LUMO or higher unoccupied orbitals). researchgate.net This electronic transition weakens the Cu-CF3 bond, facilitating its cleavage.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states and the calculation of activation barriers, providing a detailed picture of the reaction pathways.

Energy Profiles for Radical Generation and Recombination

A key aspect of this compound chemistry is its ability to generate trifluoromethyl radicals (•CF3) upon photoirradiation. rsc.orgnih.govrsc.org Computational studies have been employed to calculate the energy profile for the homolytic cleavage of the Cu-CF3 bond. acs.org These calculations help to quantify the energy required for radical generation and to understand the factors that influence this process.

Theoretical Validation of Proposed Radical and Radical-Polar Crossover Pathways

Experimental evidence often suggests the involvement of complex reaction mechanisms, such as radical-polar crossover pathways. researcher.liferesearchgate.netresearchgate.netrsc.orgrsc.org In these mechanisms, a radical intermediate is oxidized to a carbocation, which then reacts with a nucleophile. DFT calculations have been instrumental in validating these proposed pathways. researchgate.netacs.org

By calculating the energies of the intermediates and transition states for both the radical and polar steps, researchers can determine the feasibility of a radical-polar crossover mechanism. researchgate.netacs.org These theoretical studies can help to distinguish between different possible mechanistic scenarios and provide a more complete understanding of the reaction.

Theoretical Assessment of Lewis Acidity and Electrophilicity of Cu(CF3)3

The Lewis acidity and electrophilicity of the transiently formed Cu(CF3)3 species are critical to its reactivity. researchgate.net Computational methods provide a means to quantify these properties, which can be challenging to measure experimentally for such a reactive intermediate.

DFT calculations can be used to determine the fluoride (B91410) ion affinity (FIA), a common measure of Lewis acidity. chemrxiv.orgresearchgate.net By calculating the energy change associated with the binding of a fluoride ion to Cu(CF3)3, its Lewis acidic character can be compared to other known Lewis acids. chemrxiv.org Additionally, the global electrophilicity index, derived from the HOMO and LUMO energies, provides another quantitative measure of its electron-accepting ability. researchgate.net These theoretical assessments have confirmed that Cu(CF3)3 is a potent Lewis acid. chemrxiv.org

Comparative Computational Studies with Other Copper and Transition Metal Complexes in Trifluoromethylation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the reactivity and electronic properties of trifluoromethylating agents. For the compound this compound, these theoretical studies provide crucial insights into its reaction mechanisms and allow for direct comparison with other copper and transition metal complexes, helping to rationalize its unique reactivity in trifluoromethylation reactions. researchgate.netcolab.ws

Detailed research findings from these computational investigations highlight the distinct characteristics of this compound. Mechanistic studies, combining experimental and computational methods, have shown that the trifluoromethylation of unactivated C(sp³)–H bonds using this compound is initiated by the photoinduced homolytic cleavage of a Cu(III)–CF3 bond. researchgate.net This process generates a highly reactive trifluoromethyl radical (•CF3), which acts as a hydrogen atom transfer (HAT) reagent. researchgate.net Subsequent steps involve a radical-polar crossover, where the resulting alkyl radical is oxidized to a carbocation, which then couples with an anionic trifluoromethyl source. researchgate.net This dual functionality, where the complex serves as both a radical initiator and a source for the trifluoromethyl anion, is a key feature elucidated by computational models. researchgate.net

Table 1: Comparative Data of Cu(III)-CF3 Complexes

| Complex Feature | This compound | (1,3-diketonate)Cu(CF3)2 Complexes | [Cu(CF3)4]− |

|---|---|---|---|

| Geometry | Square-planar (assumed) | Square-planar chemrxiv.org | Data not available |

| Cu-C Bond Length (Å) | Longer than diketonate complexes chemrxiv.org | ~1.943 - 1.951 chemrxiv.org | Data not available |

| Proposed Mechanism | Photoinduced homolytic cleavage; Radical-polar crossover researchgate.net | Visible-light induced; Radical-polar crossover chemrxiv.org | Generally unreactive in similar trifluoromethylations chemrxiv.org |

| Reactivity in C-H Trifluoromethylation | Acts as multifunctional reagent (radical and anion source) researchgate.net | Comparable reactivity to this compound chemrxiv.org | Inefficient chemrxiv.org |

Furthermore, computational studies on the parent, unsolvated Cu(CF3)3 molecule have provided profound insights into its intrinsic properties. chemrxiv.orgchemrxiv.org DFT calculations have confirmed the superacidic nature of Cu(CF3)3, predicting it to be one of the strongest Lewis acids known. chemrxiv.orgchemrxiv.org Its calculated fluoride ion affinity (pF-) is -13.9, which suggests a Lewis acidity higher than that of antimony pentafluoride (SbF5), a renowned superacid. chemrxiv.orgchemrxiv.org This extreme electrophilicity, established computationally, helps to explain the high reactivity of its adducts, such as this compound and solvated forms like (MeCN)Cu(CF3)3 and (DMF)2Cu(CF3)3. chemrxiv.orgchemrxiv.org This distinguishes copper-based trifluoromethylating agents from other transition metal systems that may not possess such strong Lewis acidic character.

Table 2: Calculated Lewis Acidity Comparison

| Compound | Calculated Property | Value | Significance |

|---|---|---|---|

| Cu(CF3)3 | Fluoride Ion Affinity (pF-) chemrxiv.orgchemrxiv.org | -13.9 chemrxiv.orgchemrxiv.org | Indicates higher Lewis acidity than SbF5; classified as a superacid. chemrxiv.orgchemrxiv.org |

| SbF5 (Antimony pentafluoride) | Fluoride Ion Affinity (pF-) chemrxiv.orgchemrxiv.org | -12.0 chemrxiv.org | Benchmark Lewis superacid. chemrxiv.org |

The comprehensive analysis combining experimental and computational data suggests that the mechanism for C–CF3 bond formation via this compound involves ionic coupling between a carbocation intermediate and an anionic trifluoromethyl source. researchgate.net This computationally supported pathway highlights the unique, multifunctional role of the copper complex in facilitating otherwise challenging C–H functionalization reactions. researchgate.netcolab.ws

Ligand Modification Strategies and Their Impact on Bpycu Cf3 3 Performance

Influence of Bipyridine Ligand Modifications on Reactivity and Selectivity

The introduction of substituents onto the 2,2'-bipyridine (B1663995) backbone is a primary strategy for modulating the catalytic behavior of the corresponding copper complex. These modifications can exert profound control over the reaction's speed (reactivity) and its preference for forming a particular product (selectivity). Research has shown that even subtle changes to the ligand can lead to significant shifts in catalytic outcomes, including the ability to reverse the regioselectivity of a transformation, where a ligand directs a reaction to a different position on a substrate than would be expected based on the intrinsic reactivity of the unligated copper species. nih.govacs.org This level of control is crucial for developing highly specialized and efficient catalytic systems.

The influence of bipyridine modifications can be broadly categorized into two interconnected effects: steric and electronic.

Electronic Effects: The electronic nature of substituents on the bipyridine ring directly impacts the electron density at the copper center. researchgate.net

Electron-donating groups (e.g., methyl, -CH₃; methoxy, -OCH₃) increase the electron density on the copper ion. This can enhance the catalytic activity in some oxidation reactions but may also decrease the electrophilicity of the metal center, slowing down other types of reactions. researchgate.netresearchgate.net

Electron-withdrawing groups (e.g., trifluoromethyl, -CF₃; chloro, -Cl) decrease the electron density at the copper center. researchgate.netrsc.org This makes the copper ion more electrophilic and can significantly shift its redox potential to more positive values. rsc.org For instance, replacing the methyl groups in [Cu(6,6′-dimethyl-2,2′-bipyridine)₂]⁺ with trifluoromethyl groups shifts the Cu⁺/Cu²⁺ oxidation potential from +0.44 V to +0.72 V. rsc.org This tuning of redox properties is critical for photoredox catalysis, where the excited-state redox potential of the catalyst determines its ability to engage with substrates. rsc.org

Steric Effects: The size and spatial arrangement of substituents, known as steric hindrance, play a critical role in controlling the accessibility of the copper center and the geometry of the complex. mdpi.com

Bulky groups positioned near the nitrogen donor atoms (e.g., in the 6,6'-positions) can shield the copper ion. This steric protection can prevent the coordination of other molecules, influence the preferred coordination geometry, and enhance the stability of the complex. nih.gov For example, bulky groups can force a tetrahedral geometry, which is favorable for Cu(I), and disfavor the square planar geometry preferred by Cu(II), thereby influencing the redox potential and the stability of different oxidation states. nih.gov

Steric effects can also directly influence selectivity by dictating how a substrate can approach and bind to the catalytic center, thereby favoring one reaction pathway over another. diva-portal.org

Table 1: Effects of Bipyridine Substituents on Copper Complex Properties

| Substituent/Ligand | Position(s) | Primary Effect | Observed Impact on Copper Complex | Reference |

|---|---|---|---|---|

| Methyl (-CH₃) | 6,6' | Electron-donating, Steric | Lowers Cu⁺/Cu²⁺ redox potential compared to -CF₃. | rsc.org |

| Methoxy (-OCH₃) | 4,4' | Electron-donating | Enhances oxidation activity in some cases; can lower redox potential due to higher electron-donating behavior compared to methyl. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Trifluoromethyl (-CF₃) | 6,6' | Strongly Electron-withdrawing, Steric | Shifts Cu⁺/Cu²⁺ potential to be more positive (+0.72 V vs. +0.44 V for methyl analogue). rsc.org Provides steric protection to the Cu(I) center. rsc.orgrsc.org | rsc.orgrsc.org |

| Chloro (-Cl) | 4,4' | Electron-withdrawing | Decreases overall reaction rate in oxidative coupling, possibly by stabilizing the Cu(I) species. researchgate.net | researchgate.net |

| Nitro (-NO₂) | 4,4' | Strongly Electron-withdrawing | Decreases overall reaction rate in oxidative coupling, similar to chloro-substituted ligands. researchgate.net | researchgate.net |

The coordination environment—referring to the geometry and number of atoms bonded to the copper center—is dictated by the ligand and is a critical determinant of the complex's stability and reactivity. Modifying the bipyridine ligand directly alters this environment.

For copper complexes, there is often a geometric preference depending on the oxidation state. Cu(I) (d¹⁰) is typically flexible but often favors a tetrahedral geometry, while Cu(II) (d⁹) prefers square planar or distorted octahedral geometries due to the Jahn-Teller effect. nih.gov Ligands can be used to enforce a specific geometry. For instance, introducing bulky substituents at the 6,6'-positions of the bipyridine ligand creates steric clashes that disfavor a planar arrangement, forcing the complex towards a more tetrahedral geometry. nih.gov This can stabilize the Cu(I) state relative to the Cu(II) state.

Broader Context and Future Research Trajectories

Synergistic Catalytic Systems Utilizing Bpycu(CF3)3 (e.g., Photoredox, Electrochemistry)

The integration of this compound with other catalytic systems, particularly photoredox and electrochemical methods, presents a promising strategy to unlock novel reactivity and enhance reaction efficiency. Photoredox catalysis, for instance, can facilitate the generation of radical species under mild conditions, which can then be intercepted by copper complexes. acs.orgprinceton.edu This dual catalytic approach has been successfully applied to the trifluoromethylation of alkyl bromides. acs.orgprinceton.edu The process involves the generation of a silyl (B83357) radical via a photoredox cycle, which then abstracts a bromine atom from the alkyl bromide to form an alkyl radical. This radical is subsequently trapped by a copper(II)-CF3 species, ultimately leading to the trifluoromethylated product. acs.orgprinceton.edu

Recent studies have demonstrated the use of this compound as a multifunctional reagent in visible-light-promoted C(sp³)–H trifluoromethylation of unactivated alkanes. researchgate.netresearcher.life In this system, the copper complex acts as a photoinitiator, a source of the trifluoromethyl radical for hydrogen atom transfer (HAT), and a source of the trifluoromethyl anion for the final bond formation. researchgate.netresearcher.life The reaction is initiated by the photoinduced homolytic cleavage of a Cu(III)–CF3 bond. researchgate.netresearcher.life

Similarly, red-light-mediated copper-catalyzed photoredox catalysis has been shown to control regioselectivity in the difunctionalization of alkenes. d-nb.info This highlights the potential of using light to modulate the reactivity and selectivity of copper-catalyzed transformations involving trifluoromethyl groups.

Electrochemical methods also offer a powerful tool for generating reactive intermediates and driving challenging transformations. The application of electrochemistry in conjunction with this compound could provide alternative pathways for the formation of key copper intermediates and expand the scope of accessible trifluoromethylation reactions. Future research in this area will likely focus on developing new synergistic systems that are more efficient, selective, and applicable to a broader range of substrates.

Expansion of Substrate Scope and Development of Novel this compound-Mediated Reaction Types

A significant area of ongoing research is the expansion of the substrate scope for this compound-mediated reactions. While the reagent has proven effective for the trifluoromethylation of various substrates, including alkyl halides and arenes, there is a continuous effort to include more complex and functionally diverse molecules. organic-chemistry.orgacs.orgacs.org This includes the late-stage trifluoromethylation of natural products and bioactive molecules, which is of particular interest for drug discovery. researchgate.netresearchgate.net

The development of novel reaction types that utilize this compound is another key research direction. Beyond simple trifluoromethylation, the unique reactivity of this high-valent copper complex could be harnessed for more complex transformations. For example, its involvement in radical-polar crossover mechanisms opens up possibilities for developing new cascade reactions. researchgate.netresearcher.life

Recent work has shown that this compound can be used in the trifluoromethylation of alkyl radicals generated from alkyl bromides or iodides in aqueous acetone (B3395972). acs.orgacs.org This protocol demonstrates good functional group compatibility. acs.orgacs.org Additionally, the copper-mediated trifluoromethylation of aldehydes to form trifluoromethyl ketones has been achieved using this compound in the presence of Et3SiH and K2S2O8. researchgate.net The silver-catalyzed decarboxylative trifluoromethylation of aliphatic carboxylic acids using this compound has also been reported. researchgate.net

Furthermore, the ligand on the copper center can play a crucial role in controlling the regioselectivity of the reaction. For instance, the use of bipyridyl-derived ligands has been shown to control the regiochemical outcome of copper-catalyzed nucleophilic trifluoromethylation of propargyl electrophiles, leading to the formation of (trifluoromethyl)allenes. acs.org This highlights the potential for developing new ligand-controlled, this compound-mediated reactions with high selectivity.

Interactive Table: Examples of this compound-Mediated Reactions and Substrates.

| Reaction Type | Substrate Class | Key Features |

|---|---|---|

| Radical Trifluoromethylation | Alkyl Bromides/Iodides | Aqueous conditions, broad functional group tolerance. acs.orgacs.org |

| C(sp³)–H Trifluoromethylation | Unactivated Alkanes | Visible-light promoted, multifunctional reagent. researchgate.netresearcher.life |

| Decarboxylative Trifluoromethylation | Aliphatic Carboxylic Acids | Silver-catalyzed, mild conditions. researchgate.net |

| Trifluoromethylation of Aldehydes | Aliphatic and Aromatic Aldehydes | Forms trifluoromethyl ketones. researchgate.net |

Advancements in Asymmetric Trifluoromethylation Using Chiral Bipyridine Analogues or Related Ligands

The development of enantioselective trifluoromethylation reactions is a major goal in organofluorine chemistry, as the stereochemistry of a trifluoromethylated center can have a profound impact on the biological activity of a molecule. While significant progress has been made in asymmetric trifluoromethylation, achieving high enantioselectivity with this compound and its derivatives remains a challenge. researchgate.net

Future research will focus on the design and synthesis of novel chiral bipyridine analogues and other related ligands to induce asymmetry in this compound-mediated reactions. The development of chiral pincer ligands, for example, has proven effective in copper-catalyzed enantioselective alkylations and could be adapted for trifluoromethylation reactions. acs.org

A copper-catalyzed radical relay strategy has been developed for the enantioselective trifluoromethylation of benzylic radicals, affording optically pure β-CF3 ketones. cas.cn This was achieved using a novel quinolinyl-containing bisoxazoline ligand. cas.cn This success suggests that the enantioselective trapping of radical intermediates by a chiral copper(II)-CF3 species is a viable approach. cas.cn

The exploration of redox-active ligands also presents an interesting avenue for developing asymmetric transformations. beilstein-journals.orgd-nb.info These ligands can participate in the catalytic cycle through electron transfer processes, potentially influencing the stereochemical outcome of the reaction. beilstein-journals.orgd-nb.info The combination of chiral ligands with photoredox or electrochemical methods could also provide new opportunities for achieving highly enantioselective trifluoromethylation.

Integration of this compound in Multicomponent Reactions and Cascade Transformations

Multicomponent reactions (MCRs) and cascade transformations offer significant advantages in terms of efficiency and atom economy by allowing the formation of multiple bonds in a single operation. The integration of this compound into such processes is a promising area for future research. The ability of this compound to generate trifluoromethyl radicals under mild conditions makes it an ideal component for initiating radical-based cascade reactions. sustech.edu.cn

For example, a trifluoromethyl radical generated from this compound could add to an alkene or alkyne, creating a new radical intermediate that could then participate in a subsequent bond-forming event, such as an intramolecular cyclization or an intermolecular coupling. This approach could be used to construct complex trifluoromethylated molecules from simple starting materials in a highly efficient manner.

Recent work has demonstrated the use of this compound in a radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes. rsc.org This reaction proceeds via the generation of a trifluoromethyl radical that initiates a cascade process. rsc.org This highlights the potential of this compound to be used in the development of new multicomponent and cascade reactions for the synthesis of complex fluorinated molecules.

Rational Design and Prediction of Novel High-Valent Copper Trifluoromethyl Reagents through Computational Approaches

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for understanding reaction mechanisms and predicting the properties of new chemical entities. researchgate.netresearcher.life In the context of high-valent copper trifluoromethyl reagents, computational approaches can be used to:

Predict the stability and reactivity of new copper(III) complexes: By calculating key thermodynamic and kinetic parameters, researchers can screen potential new reagents in silico before attempting their synthesis in the laboratory. chemrxiv.org

Elucidate reaction mechanisms: DFT calculations can provide detailed insights into the transition states and intermediates involved in this compound-mediated reactions, helping to explain observed selectivities and guide the optimization of reaction conditions. researchgate.net

Design novel ligands: Computational methods can be used to design new ligands with specific electronic and steric properties to enhance the reactivity, stability, and selectivity of copper trifluoromethyl reagents.

For example, DFT calculations have been used to confirm the high Lewis acidity of the elusive Cu(CF3)3 molecule. chemrxiv.org Computational studies have also supported the proposed radical-polar crossover mechanism in the C(sp³)–H trifluoromethylation of unactivated alkanes using this compound. researchgate.netresearcher.life Future research will likely see an even greater integration of computational and experimental approaches to accelerate the discovery and development of new and improved high-valent copper trifluoromethyl reagents.

Future Directions and Persistent Challenges in High-Valent Organocopper Chemistry

The field of high-valent organocopper chemistry, while rapidly advancing, still faces several persistent challenges. nih.govacs.orgresearchgate.netmdpi.com Addressing these challenges will be crucial for the continued development and application of reagents like this compound.

Key Challenges and Future Directions:

Understanding and Controlling Reductive Elimination: The reductive elimination of C-CF3 bonds from copper(III) centers is a key step in many trifluoromethylation reactions. researchgate.net A deeper understanding of the factors that control the rate and selectivity of this process is needed to design more efficient catalysts.

Expanding the Scope of High-Valent Copper Species: While significant progress has been made with Cu(III) complexes, the chemistry of other high-valent copper species, such as Cu(II) and dinuclear copper complexes, is less developed. acs.orgmdpi.com Exploring the reactivity of these species could lead to the discovery of new and useful transformations.

Developing More General and Robust Catalytic Systems: Many current methods for trifluoromethylation require specific substrates or reaction conditions. The development of more general and robust catalytic systems that are tolerant of a wide range of functional groups is a key goal. nih.gov

Improving Regio- and Stereoselectivity: Achieving high levels of regio- and stereoselectivity, particularly in the trifluoromethylation of complex molecules, remains a significant challenge. nih.gov The development of new chiral ligands and catalytic systems is crucial for addressing this issue.

Cost and Availability of Reagents: While copper is an earth-abundant and relatively inexpensive metal, the synthesis of specialized ligands and trifluoromethylating agents can be costly. Developing more cost-effective and scalable synthetic routes to these reagents will be important for their widespread adoption. nih.gov

Q & A

Q. What is the role of BpyCu(CF3)₃ in C–H trifluoromethylation reactions, and how is it synthesized?

BpyCu(CF3)₃ acts as a dual-functional reagent, serving as both a CF₃ radical source and a hydrogen atom transfer (HAT) catalyst. It enables direct C(sp³)–H trifluoromethylation under mild conditions, often requiring light irradiation (e.g., blue LED or UV) to initiate radical formation . Synthesis involves reacting Cu(I) salts with 2,2'-bipyridine (bpy) and trifluoromethylating agents (e.g., CF₃SiMe₃) in anhydrous solvents. Characterization via ¹⁹F NMR and X-ray crystallography is critical to confirm the structure .

Q. What experimental conditions optimize BpyCu(CF3)₃-mediated trifluoromethylation?

Key parameters include:

- Light source : Blue LED (425–450 nm) or UV light to cleave BpyCu(CF3)₃ and generate CF₃ radicals .

- Additives : Oxone enhances radical generation via oxidation, while Zn(Me)₂ or silanes stabilize reactive intermediates .

- Solvent : Acetonitrile (MeCN) or DMF, which stabilize polar intermediates and facilitate electron transfer .

- Temperature : Room temperature to avoid thermal decomposition of the copper complex .

Q. How does BpyCu(CF3)₃ compare to other trifluoromethylating reagents (e.g., Togni-II or Grushin reagents)?

Unlike electrophilic Togni-II reagents, BpyCu(CF3)₃ operates via radical mechanisms, enabling non-directed C(sp³)–H activation without requiring prefunctionalized substrates. It also avoids stoichiometric HAT reagents (e.g., NFSI) used with bpyZn(CF₃)₂, simplifying reaction design .

Advanced Research Questions

Q. How to resolve contradictions in proposed mechanistic pathways for BpyCu(CF3)₃-mediated reactions?

Mechanistic ambiguity arises from competing pathways:

- Radical-polar crossover : CF₃ radicals abstract hydrogen, forming carbocations that couple with [Cu–CF₃]⁻ intermediates .

- Direct C–CF₃ coupling : Theoretical calculations suggest a concerted process involving Cu-mediated HAT and bond formation . Methodological approaches :

- Use radical traps (e.g., TEMPO) to detect transient intermediates.

- Perform isotopic labeling (e.g., D₂O) to track hydrogen sources .

- Conduct DFT studies to compare energy barriers for competing pathways .

Q. How to design experiments for trifluoromethylating sterically hindered or unactivated C(sp³)–H bonds?

Challenges include low reactivity of unactivated bonds and competing side reactions. Strategies:

- Substrate engineering : Introduce electron-withdrawing groups (EWGs) to polarize C–H bonds .

- Additive screening : Oxone or DTBP (di-tert-butyl peroxide) enhances radical generation .

- Light intensity modulation : Higher UV intensity promotes CF₃ radical yield but risks overoxidation .

- Solvent effects : Use low-polarity solvents (e.g., toluene) to favor radical pathways over ionic mechanisms .

Q. What analytical techniques validate the regioselectivity and stereoselectivity of BpyCu(CF3)₃ reactions?

- Regioselectivity : Use ¹H/¹⁹F NMR to map CF₃ incorporation sites. Competitive experiments with substituted alkanes (e.g., cyclohexane vs. methylcyclohexane) quantify site preference .

- Stereoselectivity : Chiral HPLC or NOESY NMR analyzes diastereomer ratios in asymmetric trifluoromethylation .

- Computational modeling : Transition-state analysis predicts selectivity trends .

Q. How to address stability issues of BpyCu(CF3)₃ in air- or moisture-sensitive reactions?